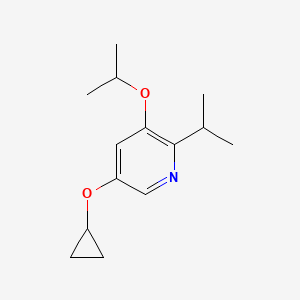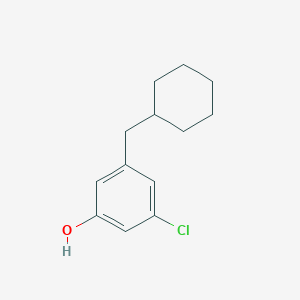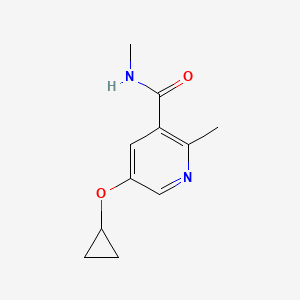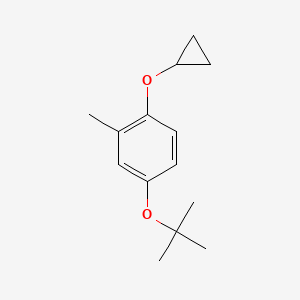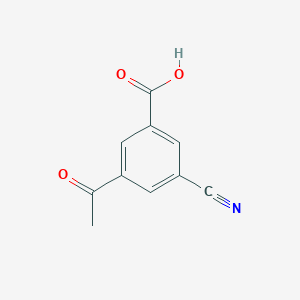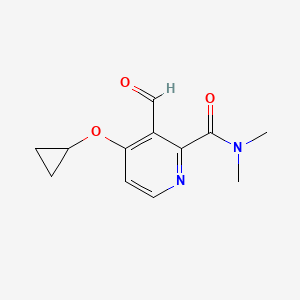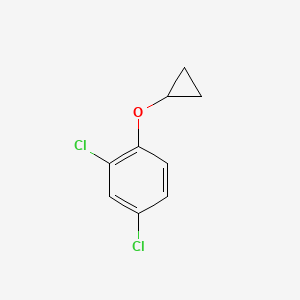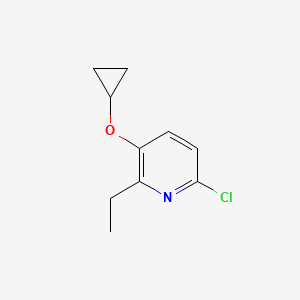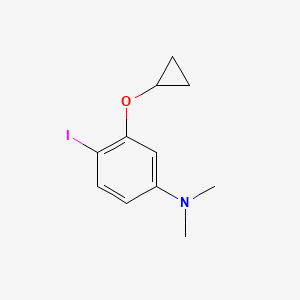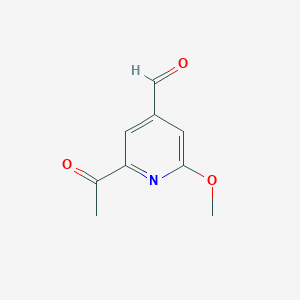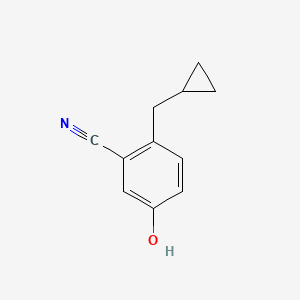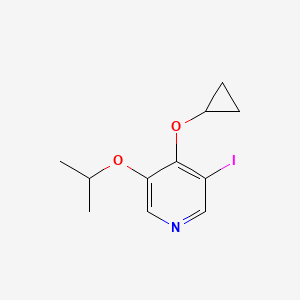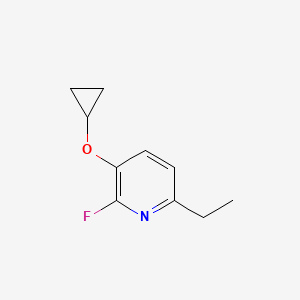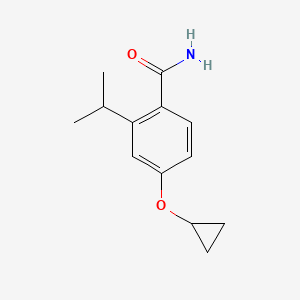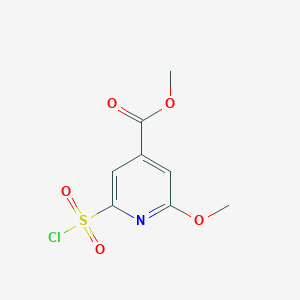
Methyl 2-(chlorosulfonyl)-6-methoxyisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(chlorosulfonyl)-6-methoxyisonicotinate is a chemical compound with the molecular formula C8H8ClNO5S It is a derivative of isonicotinic acid and contains both chlorosulfonyl and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chlorosulfonyl)-6-methoxyisonicotinate typically involves the chlorosulfonation of methyl 6-methoxyisonicotinate. The reaction is carried out using chlorosulfonic acid as the sulfonating agent. The process involves the following steps:
Starting Material: Methyl 6-methoxyisonicotinate.
Reagent: Chlorosulfonic acid.
Reaction Conditions: The reaction is usually conducted at low temperatures to control the exothermic nature of the chlorosulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and safety. Continuous-flow reactors allow for better control of reaction conditions and can handle the exothermic nature of the chlorosulfonation reaction more effectively.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(chlorosulfonyl)-6-methoxyisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonic acid or a sulfonamide under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols.
Reducing Agents: Tin(II) chloride, sodium borohydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by substitution with amines.
Sulfonates: Formed by substitution with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
Methyl 2-(chlorosulfonyl)-6-methoxyisonicotinate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Material Science: It can be used in the preparation of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(chlorosulfonyl)-6-methoxyisonicotinate involves its reactivity towards nucleophiles and its ability to form stable sulfonamide and sulfonate derivatives. The chlorosulfonyl group is highly electrophilic, making it a versatile reagent for introducing sulfonyl functional groups into organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(chlorosulfonyl)benzoate: Similar in structure but lacks the methoxy group.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but differs in its isocyanate functionality.
6-Chlorosulfonylbenzoxazolin-2-one: Contains a chlorosulfonyl group and a benzoxazolinone ring.
Uniqueness
Methyl 2-(chlorosulfonyl)-6-methoxyisonicotinate is unique due to the presence of both the methoxy and chlorosulfonyl groups on the isonicotinate framework
Propiedades
Fórmula molecular |
C8H8ClNO5S |
|---|---|
Peso molecular |
265.67 g/mol |
Nombre IUPAC |
methyl 2-chlorosulfonyl-6-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C8H8ClNO5S/c1-14-6-3-5(8(11)15-2)4-7(10-6)16(9,12)13/h3-4H,1-2H3 |
Clave InChI |
GAKCEDRNGAFHIN-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=CC(=C1)C(=O)OC)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


